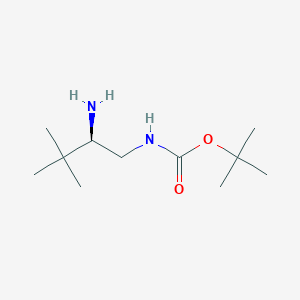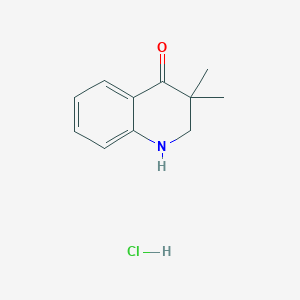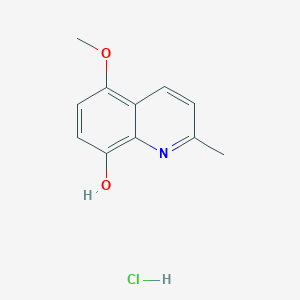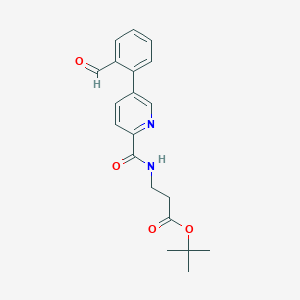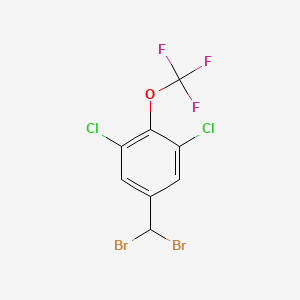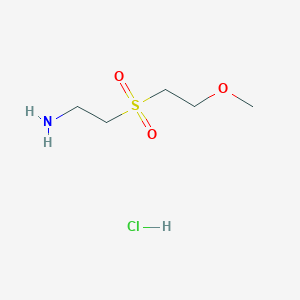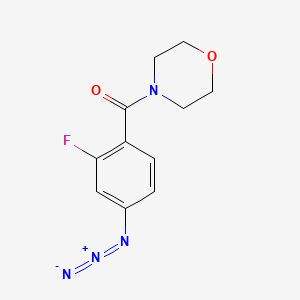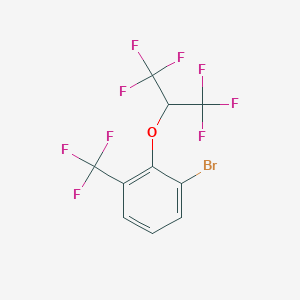
(S)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride
概要
説明
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances and its behavior under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability .科学的研究の応用
Synthetic Methodologies and Chemical Transformations
Researchers have explored the synthetic applications of fluorinated ethylamines, including the synthesis of novel compounds. For example, Pichat and Tostain (1979) demonstrated the synthesis of an anorexigenic compound marked with carbon-14, starting from fluorophenyl precursors, showcasing the utility of fluorinated ethylamines in radiolabeling studies for pharmacological research (Pichat & Tostain, 1979). Similarly, the development of fluorinating agents for replacing hydroxyl groups with fluorine atoms highlights the relevance of fluorinated compounds in modifying organic molecules to achieve desired chemical properties (Bergmann & Cohen, 1970).
Materials Science and Polymer Chemistry
In materials science, the introduction of fluorinated groups into polymers and other materials to modify their properties, such as thermal stability, solubility, and mechanical strength, has been investigated. For instance, Yin et al. (2005) synthesized novel fluorinated polyimides with outstanding thermal stability and mechanical properties, demonstrating the impact of fluorinated compounds on advancing materials with superior performance (Yin et al., 2005).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, the structural modification of pharmaceutical compounds through the introduction of fluorinated groups is a common strategy to improve their biological activity, stability, and bioavailability. For example, Claudi et al. (1990) synthesized dopamine receptor ligands by incorporating fluorine atoms, aiming to enhance their affinity and selectivity toward receptor subtypes, which underscores the role of fluorinated ethylamines in the design of novel therapeutics (Claudi et al., 1990).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPGRAQALZJNF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




